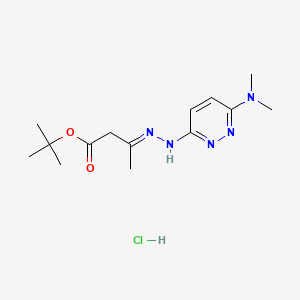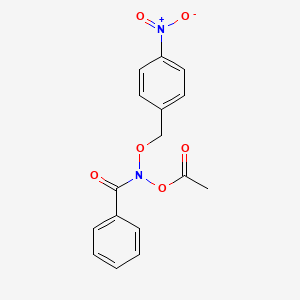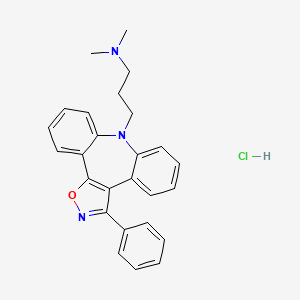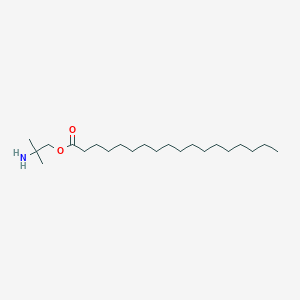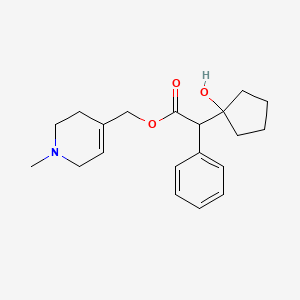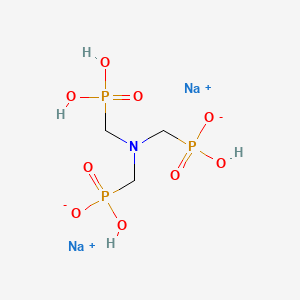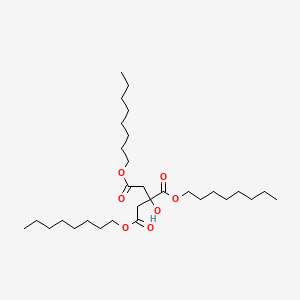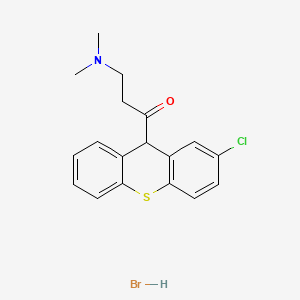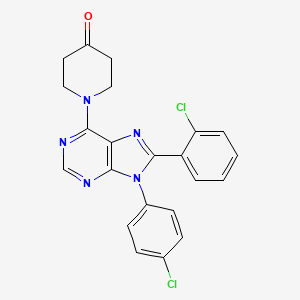
CP-945,598 metabolite M5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CP-945,598 is an orally active antagonist of the cannabinoid CB-1 receptor, primarily investigated for its potential in treating obesity. During its metabolism, several metabolites are formed, including metabolite M5. Metabolite M5 is a product of the nonenzymatic conversion of metabolite M4, which itself is formed by the deamidation of metabolite M1 or metabolite M3 .
准备方法
The preparation of metabolite M5 is not directly synthesized but is derived from the metabolic pathway of CP-945,598. The primary metabolic pathway involves N-deethylation to form an N-desethyl metabolite (M1). M1 is subsequently metabolized by amide hydrolysis, oxidation, and ribose conjugation to form various metabolites, including M4. Metabolite M4 is then nonenzymatically converted to metabolite M5 .
化学反应分析
Metabolite M5 undergoes several types of chemical reactions during its formation and metabolism:
Oxidation: Metabolite M1 undergoes oxidation to form various metabolites, including M4.
Deamidation: Metabolite M1 or metabolite M3 undergoes deamidation to form metabolite M4.
Nonenzymatic Conversion: Metabolite M4 is nonenzymatically converted to metabolite M5.
科学研究应用
Metabolite M5, as a part of the metabolic pathway of CP-945,598, has been studied in various scientific research applications:
Chemistry: Understanding the metabolic pathways and the formation of metabolites like M5 helps in the study of drug metabolism and disposition.
Biology: The study of metabolite M5 contributes to the understanding of the biological processes involved in the metabolism of CP-945,598.
作用机制
The mechanism of action of metabolite M5 is closely related to its parent compound, CP-945,598. CP-945,598 acts as an antagonist of the cannabinoid CB-1 receptor. The metabolic pathway involves the conversion of CP-945,598 to various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound .
相似化合物的比较
Metabolite M5 can be compared with other metabolites of CP-945,598, such as:
Metabolite M1: Formed by N-deethylation of CP-945,598.
Metabolite M3: Formed by N-hydroxylation of metabolite M1.
Metabolite M4: Formed by deamidation of metabolite M1 or metabolite M3 and nonenzymatically converted to metabolite M5.
Metabolite M5 is unique in its formation through nonenzymatic conversion from metabolite M4, distinguishing it from other metabolites in the pathway.
属性
CAS 编号 |
686345-96-0 |
|---|---|
分子式 |
C22H17Cl2N5O |
分子量 |
438.3 g/mol |
IUPAC 名称 |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-one |
InChI |
InChI=1S/C22H17Cl2N5O/c23-14-5-7-15(8-6-14)29-20(17-3-1-2-4-18(17)24)27-19-21(25-13-26-22(19)29)28-11-9-16(30)10-12-28/h1-8,13H,9-12H2 |
InChI 键 |
WBBSJAOABKSIBV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1=O)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


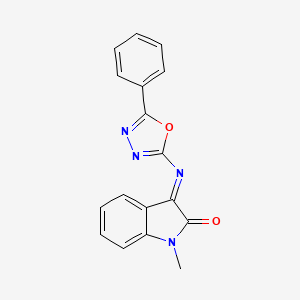
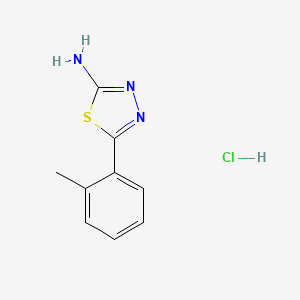
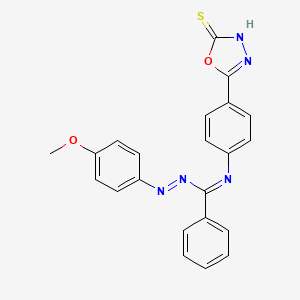
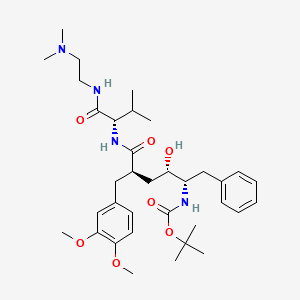
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
